molecular formula C11H9NO4 B2360481 methyl 6-amino-4-oxo-4H-chromene-2-carboxylate CAS No. 128852-81-3

methyl 6-amino-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2360481
CAS No.: 128852-81-3
M. Wt: 219.196
InChI Key: VELUONZHLNMWHI-UHFFFAOYSA-N
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Description

Methyl 6-amino-4-oxo-4H-chromene-2-carboxylate is a heterocyclic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chromene core with an amino group at the 6-position, a keto group at the 4-position, and a carboxylate ester at the 2-position. Its unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-amino-4-oxo-4H-chromene-2-carboxylate can be synthesized through a multi-step process. One common method involves the condensation of salicylaldehyde with malononitrile in the presence of a base to form 2-amino-4H-chromene-3-carbonitrile. This intermediate is then subjected to a series of reactions, including hydrolysis and esterification, to yield the final product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance the efficiency of the synthetic process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the keto group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

Methyl 6-amino-4-oxo-4H-chromene-2-carboxylate has numerous applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the development of fluorescent probes and bioactive molecules.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Methyl 6-amino-4-oxo-4H-chromene-2-carboxylate can be compared with other chromene derivatives, such as:

    Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate: This compound features a fluorine atom at the 6-position, which can significantly alter its chemical and biological properties.

    Methyl 6-hydroxy-4-oxo-4H-chromene-2-carboxylate: The presence of a hydroxy group at the 6-position can enhance its solubility and reactivity.

    Methyl 6-methyl-4-oxo-4H-chromene-2-carboxylate: The methyl group at the 6-position can influence its steric and electronic properties.

The uniqueness of this compound lies in its amino group, which provides additional sites for chemical modification and enhances its potential for diverse applications.

Properties

IUPAC Name

methyl 6-amino-4-oxochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-15-11(14)10-5-8(13)7-4-6(12)2-3-9(7)16-10/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELUONZHLNMWHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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